molecular formula C17H19N3O3 B5679168 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide

Cat. No. B5679168
M. Wt: 313.35 g/mol
InChI Key: HDMHDKFBAYGUHV-SOFGYWHQSA-N
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Description

The compound is a part of a broader class of chemicals that exhibit a variety of biological and chemical properties. These compounds are often synthesized and analyzed for their unique structural and functional characteristics.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical processes, including Michael addition reactions and cyclization. For instance, an unusual Michael addition involving 2-aryl-substituted acrylates and dimethoxypropanenitrile has been reported, leading to pyrido[2,3-d]pyrimidines upon further treatment with a guanidine system under microwave irradiation (Berzosa et al., 2010). This method could be adapted for the synthesis of the compound of interest by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the structure of a compound with a pi-stacked dimer and a hydrogen-bonded ribbon containing various types of rings has been detailed, providing insights into electronic polarization and molecular interactions (Quiroga et al., 2010).

Chemical Reactions and Properties

Compounds in this class can undergo a variety of chemical reactions, including Michael additions and cyclizations. The reactivity can be influenced by the specific functional groups present on the compound, leading to a diverse range of products (Berzosa et al., 2010).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-9-12(2)19-17(18-11)20-16(21)8-6-13-5-7-14(22-3)15(10-13)23-4/h5-10H,1-4H3,(H,18,19,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMHDKFBAYGUHV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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